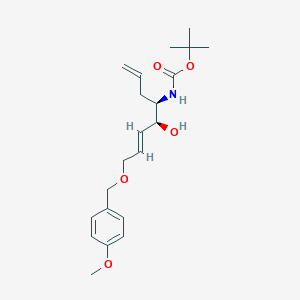

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

Description

This compound is a chiral carbamate derivative featuring a conjugated dienyl system (octa-1,6-diene), a hydroxy group at position 5, and a 4-methoxybenzyl (PMB) ether at position 8. Its structure combines rigidity from the conjugated diene with polar substituents, influencing solubility and reactivity.

Properties

Molecular Formula |

C21H31NO5 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

tert-butyl N-[(4R,5S,6E)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]octa-1,6-dien-4-yl]carbamate |

InChI |

InChI=1S/C21H31NO5/c1-6-8-18(22-20(24)27-21(2,3)4)19(23)9-7-14-26-15-16-10-12-17(25-5)13-11-16/h6-7,9-13,18-19,23H,1,8,14-15H2,2-5H3,(H,22,24)/b9-7+/t18-,19+/m1/s1 |

InChI Key |

PXOPOTKNWRMBTF-LYQJXGAESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)[C@H](/C=C/COCC1=CC=C(C=C1)OC)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(C=CCOCC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may include:

Protection of Hydroxyl Groups: Using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or similar reagents.

Formation of Carbon-Carbon Double Bonds: Via Wittig or Horner-Wadsworth-Emmons reactions.

Introduction of Methoxybenzyl Group: Through nucleophilic substitution reactions.

Carbamate Formation: Using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using metal catalysts to improve reaction efficiency.

Solvent Selection: Choosing appropriate solvents to enhance reaction rates and selectivity.

Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like PCC or DMP to convert hydroxyl groups to carbonyl groups.

Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions to replace leaving groups with nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been evaluated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate would depend on its specific interactions with molecular targets. This may involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor signaling pathways.

Pathway Modulation: Affecting cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound’s conjugated diene and PMB ether differentiate it from simpler carbamates (e.g., ).

- Bicyclic derivatives () exhibit constrained geometries, affecting their reactivity in ring-opening or nucleophilic reactions.

- Linear analogs () lack stereochemical complexity, simplifying synthesis but limiting chiral applications.

Comparison :

- Bicyclic Carbamates () : Synthesized via iodolactonization or cycloaddition. For example, describes iodolactone intermediates undergoing dehydroiodination to form bicyclic carbamates .

- Protein Degrader L14 () : Uses HATU/DIEA-mediated coupling, highlighting carbamates’ role in bioconjugation.

- Pyrrolo[2,3-b]pyridine Derivatives (): Employ organometallic reactions (e.g., n-BuLi lithiation) for complex scaffold assembly.

Reactivity Differences :

- The target compound’s conjugated diene may participate in Diels-Alder reactions, unlike saturated analogs ().

- PMB ethers are acid-labile, whereas tert-butyldimethylsilyl (TBS) ethers (e.g., ) require fluoride-based deprotection .

Research Findings and Data

Biological Activity

Tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate, identified by its CAS number 1372800-34-4, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 377.475 g/mol

- LogP : 3.98920 (indicating moderate lipophilicity)

The structural characteristics of the compound suggest it may interact with biological targets due to its functional groups and hydrophobic regions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

-

Neuroprotective Effects :

- Compounds with similar structures have shown the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated an 85% inhibition of aggregation at 100 μM concentration .

- In vitro studies indicated that certain carbamate derivatives can protect astrocyte cells from apoptosis induced by amyloid-beta peptide (Aβ1-42), suggesting a neuroprotective mechanism .

- Enzyme Inhibition :

Case Studies and Research Findings

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

- Potential Alzheimer’s Disease Treatment : The ability to inhibit key enzymes involved in amyloid plaque formation positions this compound as a candidate for further research in neurodegenerative disease therapies.

- Multi-target Approach : The structural complexity allows for interaction with multiple biological pathways, making it suitable for a multi-target therapeutic strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.